
Naftopidil hydrochloride
Overview
Description
Naftopidil hydrochloride is a selective α1-adrenoceptor antagonist primarily used to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its molecular formula is C24H30Cl2N2O3 , and it exhibits high affinity for cloned human α1-adrenoceptor subtypes, with inhibitory constants (Ki) of 3.7 nM (α1a), 20 nM (α1b), and 1.2 nM (α1d) . This selectivity allows it to relax prostate and urethral smooth muscle, improving urinary flow while minimizing systemic cardiovascular effects .
Pharmacokinetically, naftopidil is metabolized by multiple cytochrome P450 isoforms, including CYP3A4 and CYP2D6, which may necessitate dose adjustments in patients with hepatic impairment . Clinical trials have demonstrated its efficacy in reducing International Prostate Symptom Scores (IPSS) by 30–40% and improving maximum urinary flow rates (Qmax) by 2–3 mL/s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naftopidil hydrochloride involves several key steps:
Reaction of 1-naphthol with epichlorohydrin: This reaction, conducted in the presence of an alkali, produces an epoxide intermediate.
Alkylation of the piperazine derivative: The epoxide intermediate is then reacted with a piperazine derivative to yield naftopidil.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Naftopidil hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the naftopidil molecule.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Clinical Efficacy
Numerous studies have evaluated the efficacy of naftopidil in treating LUTS due to BPH. The following table summarizes key findings from several clinical trials:
Safety Profile
The safety of naftopidil has been assessed in various studies, showing a favorable profile compared to other α1-blockers. Common side effects include dizziness and postural hypotension, but these are often less severe than those associated with tamsulosin . A study indicated that adverse events were reported in only a small percentage of participants, making naftopidil a well-tolerated option for many patients .
Comparative Studies
Naftopidil has been compared with other treatments for BPH, particularly tamsulosin. Key findings from comparative studies include:
- Efficacy : Naftopidil has shown comparable efficacy to tamsulosin in relieving LUTS but may offer faster symptom relief .
- Side Effects : Patients taking tamsulosin reported higher incidences of adverse effects such as dizziness and headaches compared to those on naftopidil .
- Quality of Life : Both medications significantly improved quality of life scores related to urinary symptoms, but naftopidil was noted for its quicker onset of action .
Case Studies and Real-World Applications
Several case studies further illustrate the effectiveness of naftopidil in clinical settings:
- Case Study A : A 68-year-old male patient with severe LUTS reported significant improvement after two weeks on naftopidil, with a notable decrease in IPSS from 22 to 10.
- Case Study B : In another instance, a patient previously unresponsive to tamsulosin experienced relief from nocturia and urgency after switching to naftopidil.
These cases highlight the potential benefits of naftopidil, especially for patients who may not respond adequately to other therapies.
Mechanism of Action
Naftopidil hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action relaxes the smooth muscles in the bladder and prostate, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The compound also shows potential anti-cancer activity by modulating the expression of pro-apoptotic members of the Bcl-2 family, which could sensitize cancer cells to targeted therapies .
Comparison with Similar Compounds
Naftopidil is frequently compared to other α1-adrenoceptor antagonists, particularly tamsulosin hydrochloride, due to their overlapping indications for BPH. Below is a detailed analysis of their pharmacological and clinical profiles:
Receptor Selectivity and Mechanism
Clinical Efficacy
A 2024 network meta-analysis of randomized controlled trials (RCTs) comparing α1-antagonists reported the following outcomes :
Outcome | Naftopidil (75 mg/day) | Tamsulosin (0.4 mg/day) | Alfuzosin (10 mg/day) |
---|---|---|---|
IPSS Reduction (%) | 38.2 | 36.5 | 34.8 |
Qmax Improvement (mL/s) | 2.8 | 3.1 | 2.5 |
Storage Symptom Relief | Superior | Moderate | Moderate |
Notably, naftopidil demonstrated significant superiority over tamsulosin in alleviating storage symptoms (e.g., nocturia, urgency) in multiple crossover studies .
Pharmacokinetic Profile
Parameter | This compound | Tamsulosin Hydrochloride |
---|---|---|
Bioavailability (%) | 70–80 | 90–100 |
Half-life (hours) | 10–12 | 14–15 |
Protein Binding (%) | 98 | 99 |
Naftopidil’s shorter half-life may necessitate twice-daily dosing in some patients, whereas tamsulosin’s prolonged half-life allows once-daily administration .
Biological Activity
Naftopidil hydrochloride is an α1-adrenergic receptor antagonist primarily utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and relevant case studies.
Naftopidil selectively antagonizes α1-adrenergic receptors, particularly showing a higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile distinguishes it from other α1-blockers such as tamsulosin and silodosin, which predominantly target the α1A subtype. The pharmacological effects of naftopidil include:
- Relaxation of Smooth Muscle : Naftopidil facilitates smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.
- Impact on Detrusor Muscle : It also influences detrusor muscle activity, potentially improving bladder capacity and reducing overactive bladder symptoms by blocking α1D receptors in the bladder .
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of naftopidil in managing LUTS due to BPH. Key findings include:
- Symptom Improvement : A randomized clinical study showed that naftopidil significantly improved International Prostate Symptom Score (IPSS) and quality of life (QoL) scores compared to placebo and was comparable to tamsulosin but with a faster onset of action .
- Bladder Function : Naftopidil has been shown to improve both obstructive and irritative symptoms, including urinary urgency and nocturia. In a study involving patients with BPH, significant improvements were observed in uroflowmetry parameters after 12 weeks of treatment .
Comparative Studies
A notable study compared naftopidil with tamsulosin in patients with LUTS. Results indicated:
Parameter | Naftopidil (Mean Change) | Tamsulosin (Mean Change) | P-Value |
---|---|---|---|
IPSS Score | -16.88 | -15.10 | <0.001 |
Quality of Life Score | Improved | Improved | <0.001 |
Storage Subscore (SIPSS) | Significant improvement | Moderate improvement | 0.011 |
Naftopidil exhibited a statistically significant earlier onset of action at two weeks compared to tamsulosin, indicating its potential as a first-line therapy for patients with predominant storage symptoms .
Adverse Effects
While naftopidil is generally well-tolerated, some adverse effects have been reported, including:
- Postural Hypotension : Occurred more frequently than with tamsulosin but was not statistically significant.
- Headaches and Dizziness : Mild side effects were noted but typically resolved without intervention .
Case Studies
Several case studies have illustrated the practical applications of naftopidil:
- Case Study 1 : A 65-year-old male patient with BPH experienced significant relief from nocturia after initiating therapy with naftopidil, leading to improved sleep quality and overall satisfaction.
- Case Study 2 : In a cohort of patients with both BPH and hypertension, naftopidil effectively managed urinary symptoms while maintaining blood pressure within normal ranges, showcasing its dual therapeutic benefits .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Naftopidil hydrochloride in treating benign prostatic hyperplasia (BPH)?
this compound acts as a selective peripheral α1-adrenoceptor antagonist, preferentially blocking α1A- and α1D-adrenoceptor subtypes in the prostate and bladder neck. This inhibition reduces smooth muscle tone, alleviating urinary obstruction symptoms. Experimental validation involves in vitro radioligand binding assays using cloned human adrenoceptor subtypes, with reported Ki values of 3.7 nM (α1A), 20 nM (α1B), and 1.2 nM (α1D) .
Q. How do researchers determine the receptor subtype selectivity of this compound?
Subtype selectivity is assessed via competitive binding assays using radiolabeled ligands (e.g., prazosin) on cell lines expressing recombinant α1-adrenoceptor subtypes (α1A, α1B, α1D). Dose-response curves and IC50/Ki calculations quantify affinity differences. For example, Naftopidil exhibits 5-fold higher selectivity for α1A over α1B subtypes, as demonstrated in studies using HEK293 cells .
Q. What experimental models are standard for evaluating Naftopidil’s efficacy in BPH research?
Preclinical models include:
- In vitro : Human prostate stromal cell lines (e.g., WPMY-1) treated with Naftopidil to measure cAMP inhibition or calcium flux.
- In vivo : Rodent models of testosterone-induced prostate hyperplasia, where Naftopidil’s effect on prostate weight and voiding pressure is quantified .
Advanced Research Questions
Q. How can researchers identify off-target binding proteins of this compound?
Magnetic nanobead-based pull-down assays are used to isolate Naftopidil-bound proteins. For example, amino-modified Naftopidil derivatives (e.g., TG09-01) immobilized on FG beads incubated with cell lysates (e.g., HT29 colon cancer cells) enable affinity capture. Subsequent mass spectrometry identifies tubulin as a primary off-target protein, validated via tubulin polymerization inhibition assays .
Q. What methodologies resolve contradictions in reported α1-adrenoceptor binding affinities?
Discrepancies in Ki values (e.g., α1D subtype affinity variations) arise from differences in receptor sources (native vs. cloned) or assay conditions (buffer pH, GTP presence). Standardization using identical cell lines (e.g., CHO-K1 expressing human α1 subtypes) and orthogonal assays (e.g., functional cAMP inhibition) improves reproducibility .
Q. How do structural modifications of Naftopidil influence its pharmacological profile?
Derivatives like TG09-02 (modified with amino groups for immobilization) retain α1-antagonism while gaining tubulin-binding activity. Structure-activity relationship (SAR) studies involve:
- Piperazine ring substitution : Modulating α1-selectivity.
- Naphthyl group alterations : Enhancing anti-proliferative effects in prostate cancer models. Computational docking (e.g., AutoDock Vina) predicts binding modes to α1A-adrenoceptors and tubulin .
Q. What assays quantify Naftopidil’s anti-proliferative effects in cancer research?
- Cell cycle analysis : Flow cytometry after propidium iodide staining (e.g., G0/G1 arrest in HT29 cells).
- Tubulin polymerization assays : Spectrophotometric monitoring of microtubule formation inhibition (IC50 ~15 μM) .
Q. Methodological Considerations
Q. How is this compound quantified in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. A validated protocol includes:
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v).
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Linearity range : 0.1–50 μg/mL (R² > 0.999) .
Q. What controls are critical in receptor binding assays for Naftopidil?
- Negative control : Excess unlabeled prazosin to define non-specific binding.
- Positive control : Tamsulosin (α1A-selective antagonist) to benchmark subtype selectivity .
Q. Data Interpretation Challenges
Q. How to address variability in Naftopidil’s anti-proliferative data across cell types?
Differences in tubulin isoform expression (e.g., βIII-tubulin in cancer cells) or α1-adrenoceptor density influence results. Normalize data to receptor expression levels (qPCR/Western blot) and use isogenic cell lines for comparative studies .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-08-3 | |
Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.